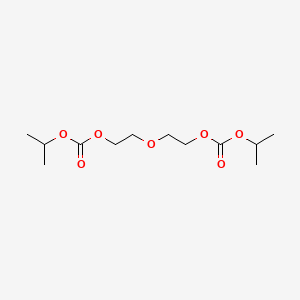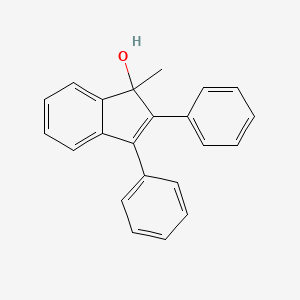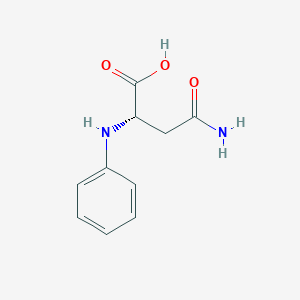
N~2~-Phenyl-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-Phenyl-L-asparagine is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Phenyl-L-asparagine typically involves the reaction of L-asparagine with an appropriate phenylating agent. One common method is the use of phenyl isocyanate in the presence of a base, such as triethylamine, to facilitate the formation of the phenyl-substituted product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N2-Phenyl-L-asparagine may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound in large quantities. These methods often employ fermentation processes, where the microorganisms are cultured in bioreactors under controlled conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-Phenyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N~2~-Phenyl-L-asparagine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its structural similarity to L-asparagine, which is essential for the growth of certain cancer cells.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various chemical compounds.
Mécanisme D'action
The mechanism of action of N2-Phenyl-L-asparagine involves its interaction with specific enzymes and proteins in the body. It can inhibit the activity of asparagine synthetase, an enzyme responsible for the biosynthesis of L-asparagine. This inhibition can lead to a decrease in the availability of L-asparagine, which is crucial for the survival and proliferation of certain cancer cells. The compound may also interact with other molecular targets, affecting various metabolic pathways.
Comparaison Avec Des Composés Similaires
N~2~-Phenyl-L-asparagine can be compared with other phenyl-substituted amino acids, such as:
N~2~-Phenylglycine: Similar in structure but lacks the amide group present in N2-Phenyl-L-asparagine.
N~2~-Phenylalanine: Contains a phenyl group attached to the alpha carbon instead of the nitrogen atom.
N~2~-Phenylglutamine: Similar structure but with an additional methylene group in the side chain.
Propriétés
Numéro CAS |
5694-36-0 |
|---|---|
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
(2S)-4-amino-2-anilino-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-9(13)6-8(10(14)15)12-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H2,11,13)(H,14,15)/t8-/m0/s1 |
Clé InChI |
CZWIWJGGMLJCBN-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N[C@@H](CC(=O)N)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)NC(CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





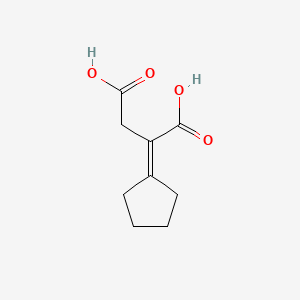
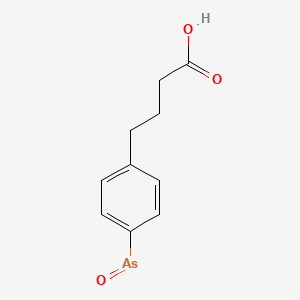


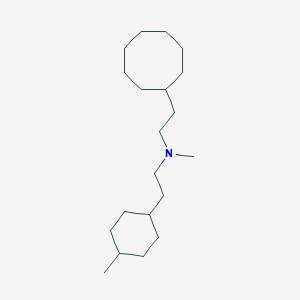
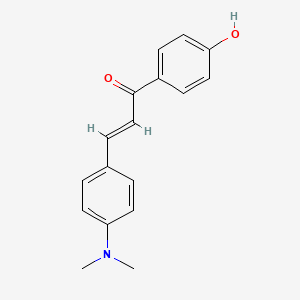

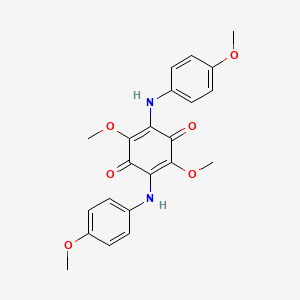
![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)
